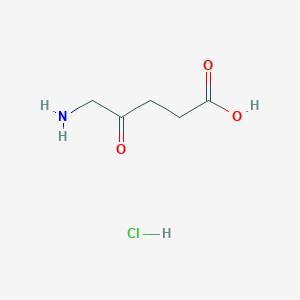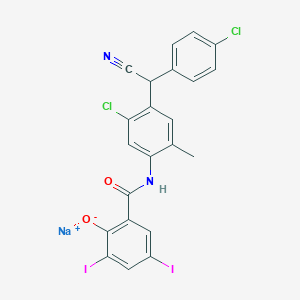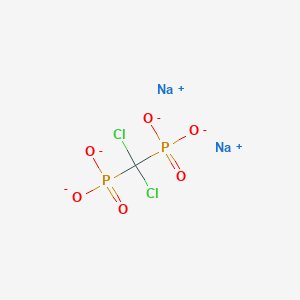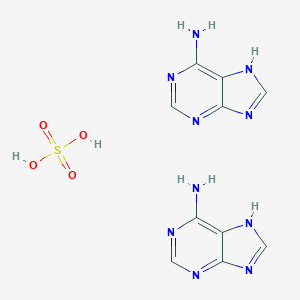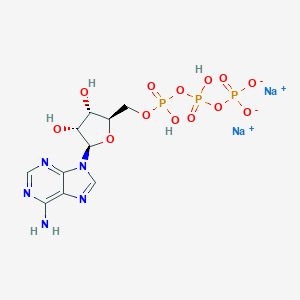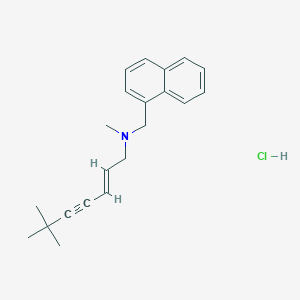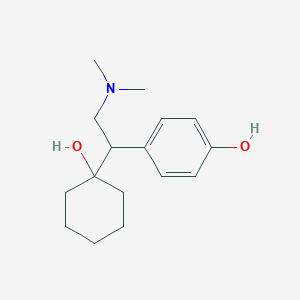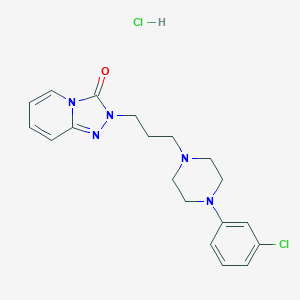
Trazodonhydrochlorid
Übersicht
Beschreibung
Trazodonhydrochlorid ist ein Triazolopyridinderivat, das zur Klasse der Serotoninrezeptor-Antagonisten und Wiederaufnahmehemmer (SARIs) gehört. Es wird hauptsächlich als Antidepressivum zur Behandlung von Major Depressive Disorder (MDD) bei Erwachsenen eingesetzt. This compound wird auch off-label für Erkrankungen wie Angstzustände, Schlaflosigkeit und bestimmte neurodegenerative Erkrankungen eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Reaktion von N-(3-Chlorphenyl)-N’-(3-Chlorpropyl)-Piperazinhydrochlorid mit 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-on in einem Lösungsmittel. Die Mischung wird dann mit einer Alkali behandelt und unter Rückflussbedingungen erhitzt. Das Reaktionsgemisch wird filtriert und das Filtrat mit einer Alkalilösung behandelt und erneut erhitzt. Das resultierende Produkt wird kristallisiert, um Trazodon zu erhalten, das dann mit Salzsäure zu this compound umgesetzt wird .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von this compound ähnliche Schritte, jedoch in größerem Maßstab. Der Prozess ist optimiert, um die Ausbeute zu verbessern und Verunreinigungen zu reduzieren. Die industrielle Methode stellt sicher, dass das Produkt die erforderlichen Reinheitsstandards für die pharmazeutische Verwendung erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Trazodon kann zu verschiedenen Metaboliten oxidiert werden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Trazodon modifizieren.
Substitution: Substitutionsreaktionen können am aromatischen Ring oder an anderen reaktiven Stellen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungsmittel und Nucleophile werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von Trazodon, die unterschiedliche pharmakologische Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Referenzverbindung in der analytischen Chemie verwendet, um Arzneimittelwechselwirkungen und Stabilität zu untersuchen.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf Neurotransmittersysteme und seiner potenziellen neuroprotektiven Eigenschaften.
Medizin: Weit verbreitet in der klinischen Forschung zur Behandlung von Depressionen, Angstzuständen und Schlaflosigkeit. .
Industrie: Wird in der pharmazeutischen Industrie für die Entwicklung neuer Antidepressiva-Formulierungen und Arzneimittelverabreichungssysteme verwendet
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch Hemmung der Wiederaufnahme von Serotonin und wirkt als Antagonist an bestimmten Serotoninrezeptoren (5-HT2A) und Alpha-1-adrenergen Rezeptoren. Diese doppelte Wirkung erhöht den Serotoninspiegel im Gehirn und moduliert die Neurotransmitteraktivität, was zu seinen antidepressiven und anxiolytischen Wirkungen führt. Darüber hinaus besitzt Trazodon aufgrund seiner Antagonisierung von Histamin-H1-Rezeptoren sedative Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Trazodone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying drug interactions and stability.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Widely used in clinical research for treating depression, anxiety, and insomnia. .
Industry: Utilized in the pharmaceutical industry for the development of new antidepressant formulations and drug delivery systems
Biochemische Analyse
Biochemical Properties
Trazodone Hydrochloride interferes with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . This interaction with the sterol biosynthesis pathway is a key aspect of Trazodone Hydrochloride’s biochemical properties.
Cellular Effects
Trazodone Hydrochloride’s interference with sterol biosynthesis has a disruptive effect on brain development . The elevated levels of 7-DHC caused by Trazodone Hydrochloride can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Trazodone Hydrochloride involves its binding to 5-HT2A and α1-adrenergic receptors, acting as an antagonist . It also weakly inhibits the reuptake of serotonin . Additionally, it interferes with the enzyme 7-dehydrocholesterol reductase (DHCR7), a key enzyme in the cholesterol biosynthesis pathway, leading to elevated levels of 7-DHC .
Temporal Effects in Laboratory Settings
It is known that Trazodone Hydrochloride can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .
Dosage Effects in Animal Models
It is known that Trazodone Hydrochloride can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .
Metabolic Pathways
Trazodone Hydrochloride is involved in the cholesterol biosynthesis pathway, where it interferes with the enzyme DHCR7, leading to elevated levels of 7-DHC and decreased levels of desmosterol and cholesterol .
Transport and Distribution
It is known that Trazodone Hydrochloride can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .
Subcellular Localization
It is known that Trazodone Hydrochloride can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trazodone hydrochloride involves the reaction of N-(3-chlorophenyl)-N’-(3-chloropropyl)-piperazine hydrochloride with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in a solvent. The mixture is then treated with an alkali and heated under reflux conditions. The reaction mixture is filtered, and the filtrate is treated with an alkali solution and heated again. The resulting product is crystallized to obtain trazodone, which is then reacted with hydrochloric acid to form trazodone hydrochloride .
Industrial Production Methods
In industrial settings, the production of trazodone hydrochloride involves similar steps but on a larger scale. The process is optimized to improve the yield and reduce impurities. The industrial method ensures that the product meets the required purity standards for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
Trazodone hydrochloride undergoes various chemical reactions, including:
Oxidation: Trazodone can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in trazodone.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of trazodone, which can have different pharmacological properties .
Wirkmechanismus
Trazodone hydrochloride exerts its effects primarily by inhibiting the reuptake of serotonin and acting as an antagonist at certain serotonin receptors (5-HT2A) and alpha-1-adrenergic receptors. This dual action increases serotonin levels in the brain and modulates neurotransmitter activity, leading to its antidepressant and anxiolytic effects. Additionally, trazodone has sedative properties due to its antagonism of histamine H1 receptors .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Selektive Serotonin-Wiederaufnahmehemmer (SSRIs): Fluoxetin, Sertralin und Citalopram.
Serotonin-Noradrenalin-Wiederaufnahmehemmer (SNRIs): Venlafaxin und Duloxetin.
Trizyklische Antidepressiva (TCAs): Amitriptylin und Nortriptylin.
Einzigartigkeit von Trazodonhydrochlorid
This compound ist einzigartig in seinem dualen Wirkmechanismus, der die Hemmung der Serotonin-Wiederaufnahme mit Rezeptor-Antagonismus kombiniert. Dadurch kann es Depressionen effektiv behandeln und gleichzeitig einige der Nebenwirkungen minimieren, die häufig mit SSRIs und SNRIs verbunden sind, wie Angstzustände und sexuelle Funktionsstörungen .
Eigenschaften
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDIOKRWWOXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044626 | |
| Record name | Trazodone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25332-39-2, 19666-36-5 | |
| Record name | Trazodone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25332-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19666-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trazodone hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trazodone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trazodone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trazodone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAZODONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8ZO8LRNM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



